molecular formula C25H26N4O3 B2535792 1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 1049309-90-1

1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one

Cat. No. B2535792
CAS RN: 1049309-90-1
M. Wt: 430.508
InChI Key: BMXMQILZSCNEEG-UHFFFAOYSA-N
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Description

The compound “1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can provide insights into its stability, reactivity, and potential uses. Unfortunately, the specific physical and chemical properties of “1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one” are not available in the searched resources .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Applications

Piperazine and its analogues play a significant role in medicinal chemistry, highlighted by their presence in various therapeutic agents. The versatility of the piperazine moiety allows for its inclusion in drugs with antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Modifications to the piperazine nucleus significantly impact the pharmacological potential of these molecules, underlining the importance of this scaffold in drug design (Rathi et al., 2016).

Piperazine-Based Ligands and D2-like Receptors

The synthesis and evaluation of ligands for D2-like receptors, incorporating arylcycloalkylamines such as phenyl piperidines and piperazines, underscore the significance of arylalkyl substituents. These components enhance the potency and selectivity of binding affinity at D2-like receptors, indicating the potential for developing antipsychotic agents based on these pharmacophoric groups (Sikazwe et al., 2009).

Piperazine in Antimicrobial Research

Piperazine derivatives have been investigated for their antimicrobial properties, with some showing potential against Mycobacterium tuberculosis, including drug-resistant strains. The structural versatility of piperazine as a core building block in antimycobacterial compounds has been highlighted, emphasizing the importance of structure-activity relationships (SAR) in the development of new anti-TB agents (Girase et al., 2020).

Future Directions

The future directions for research on “1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one” could include further exploration of its synthesis, characterization, and potential applications. The compound could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules .

properties

IUPAC Name

1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-2-20(18-6-4-3-5-7-18)25(30)29-14-12-28(13-15-29)24-11-9-21(26-27-24)19-8-10-22-23(16-19)32-17-31-22/h3-11,16,20H,2,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMXMQILZSCNEEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one

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